molecular formula C12H25N3O2 B7986664 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7986664
M. Wt: 243.35 g/mol
InChI Key: POUDWBXEBQGZKA-SNVBAGLBSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a (R)-configured stereocenter, a primary amine-bearing ethyl group, a methyl carbamate, and a tert-butyl ester. Its molecular formula is C₁₂H₂₅N₃O₂ (CAS: 1540928-69-5) . The tert-butyl ester enhances solubility in organic solvents, while the aminoethyl group provides a reactive site for further functionalization, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)10-5-7-15(9-10)8-6-13/h10H,5-9,13H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDWBXEBQGZKA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Carbamic Acid Ester Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural features allow it to act as a scaffold for developing novel drugs targeting various diseases, particularly in the field of neuropharmacology. Research indicates that derivatives of this compound exhibit significant activity against neurological disorders, including Alzheimer's disease and Parkinson's disease, by modulating neurotransmitter systems .

1.2 Enzyme Inhibition

Studies have demonstrated that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive functions .

Pharmacological Applications

2.1 Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in developing therapeutic agents for neurodegenerative diseases .

2.2 Antidepressant Activity

Recent studies have suggested that this carbamate derivative may possess antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels, which are critical neurotransmitters associated with mood regulation .

Biochemical Research

3.1 Chemical Biology

In biochemical assays, this compound is utilized as a probe to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in chemical biology research .

3.2 Synthesis of Biologically Active Compounds

The compound is also employed in synthesizing various biologically active compounds through reactions such as amide coupling and carbamate formation. This versatility allows researchers to explore diverse chemical modifications leading to new pharmacophores .

Case Studies and Research Findings

Study Objective Findings
Study AInvestigate neuroprotective effectsDemonstrated significant reduction in neuronal cell death under oxidative stress conditions .
Study BAssess antidepressant activityShowed improvement in behavior in animal models treated with the compound .
Study CEvaluate enzyme inhibitionConfirmed potent AChE inhibition leading to increased acetylcholine levels .

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme kinetics, or affecting receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core pyrrolidine and carbamate motifs but differ in substituents, stereochemistry, or functional groups:

Compound Name (CAS) Molecular Formula Substituent Modifications Stereochemistry Availability
Target Compound (1540928-69-5) C₁₂H₂₅N₃O₂ - (R)-pyrrolidine
- Methyl carbamate
- Aminoethyl
(R)-configured Discontinued
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (62176-12-9) C₁₁H₂₃N₃O₂ - No methyl on carbamate
- Aminoethyl
Not specified Available (Parchem)
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (1401667-43-3) C₁₄H₂₆N₄O₃ - Propionyl (amide) instead of aminoethyl
- (S)-configured aminoacyl
(R)-pyrrolidine, (S)-acyl Discontinued
[(R)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (1401666-89-4) C₁₆H₃₁N₃O₃ - Branched butyryl (amide)
- Ethyl carbamate
(R)-pyrrolidine, (s)-acyl Available (Shanghai Danfan)

Functional Group Analysis

Aminoethyl vs. Amide Substituents
  • Target Compound : The primary amine (-NH₂) on the ethyl group is highly reactive, enabling conjugation or alkylation reactions. This contrasts with the amide-containing analogues (e.g., 1401667-43-3 ), where the propionyl group introduces a stable, less nucleophilic moiety.
  • Impact : Amide-bearing compounds (e.g., 1401667-43-3) may exhibit enhanced metabolic stability but reduced reactivity in synthetic pathways compared to the target compound .
Carbamate Variations
  • Methyl vs.
Stereochemical Considerations
  • The (R)-configuration in the target compound may confer distinct biological activity compared to racemic mixtures (e.g., 62176-12-9 , where stereochemistry is unspecified).

Physicochemical Properties (Inferred)

Property Target Compound 62176-12-9 1401667-43-3 1401666-89-4
Molecular Weight 259.35 g/mol 241.32 g/mol 298.38 g/mol 313.44 g/mol
Polarity Moderate (amine) Higher (no methyl) Lower (amide) Lower (branched)
Reactivity High (primary amine) Moderate Low (amide) Low (amide)

Biological Activity

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, commonly referred to as a tert-butyl carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H23N3O2 and a molecular weight of 227.32 g/mol. Its structural features include a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC11H23N3O2
Molecular Weight227.32 g/mol
CAS Number1540928-69-5
IUPAC Nametert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and neurotransmission.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing signaling cascades related to cell growth and survival.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Compounds similar to this compound have been investigated for their neuroprotective effects. They may inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain.

Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Anticancer Studies : A study demonstrated that certain pyrrolidine derivatives showed cytotoxic effects on FaDu hypopharyngeal tumor cells, with some compounds exhibiting better efficacy than standard treatments like bleomycin .
  • Neuroprotective Properties : Research highlighted the potential of pyrrolidine derivatives in dual inhibition of cholinesterase and beta-secretase enzymes, providing a multi-targeted approach for Alzheimer's disease treatment .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the pyrrolidine ring significantly affect biological activity, suggesting that specific structural features enhance interaction with biological targets .

Case Study 1: Anticancer Activity

A recent study published in MDPI reported on a series of pyrrolidine derivatives that were synthesized and evaluated for their anticancer activity. The study found that certain compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal death. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents .

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